N-methyl-1,4-oxazepane-6-carboxamide is a chemical compound characterized by its seven-membered ring structure containing both nitrogen and oxygen atoms. It is classified as an oxazepane derivative, which is significant in medicinal chemistry due to its potential therapeutic applications. The compound exhibits properties that make it a candidate for various scientific investigations, particularly in the fields of organic synthesis and pharmacology.
Source: The compound can be found in chemical databases such as PubChem, where it is cataloged under the identifier 1316225-27-0, providing a wealth of structural and property data.
The synthesis of N-methyl-1,4-oxazepane-6-carboxamide typically involves several key steps:
The synthesis can be influenced by factors such as solvent choice, reaction time, and the presence of other functional groups in the reactants. Monitoring techniques like nuclear magnetic resonance (NMR) spectroscopy are often employed to confirm the structure of the synthesized compound.
N-methyl-1,4-oxazepane-6-carboxamide has a molecular formula of and a molecular weight of 158.20 g/mol. The structural representation includes a seven-membered ring with nitrogen and oxygen atoms contributing to its unique properties.
InChI=1S/C7H14N2O2/c1-8-7(10)6-4-9-2-3-11-5-6/h6,9H,2-5H2,1H3,(H,8,10)
LLORHXLUYBZPCR-UHFFFAOYSA-N
CNC(=O)C1CNCCOC1
These identifiers facilitate the identification and retrieval of the compound in chemical databases.
N-methyl-1,4-oxazepane-6-carboxamide participates in various chemical reactions:
The outcomes of these reactions depend heavily on specific conditions such as temperature, solvent choice, and concentration of reagents.
The mechanism of action for N-methyl-1,4-oxazepane-6-carboxamide is primarily related to its interaction with biological targets. It may inhibit certain enzymes or receptors involved in various cellular processes.
Research indicates that compounds similar to N-methyl-1,4-oxazepane derivatives exhibit monoamine reuptake inhibitory activity, suggesting potential applications in treating mood disorders or other neurological conditions . The exact pathways and molecular targets remain an area for further investigation.
N-methyl-1,4-oxazepane-6-carboxamide is typically presented as a colorless to pale yellow liquid or solid depending on purity and formulation.
Key chemical properties include:
These properties are critical for its handling in laboratory settings and potential applications.
N-methyl-1,4-oxazepane-6-carboxamide has diverse applications across various scientific fields:
The discovery and optimization of N-methyl-1,4-oxazepane-6-carboxamide exemplify modern scaffold-hopping and bioisosteric replacement strategies in inflammasome inhibitor development. This seven-membered heterocyclic scaffold addresses critical limitations of earlier chemotypes through strategic molecular engineering.
Early NLRP3 inhibitors relied on rigid oxazole cores that provided moderate target affinity but suffered from poor metabolic stability and solubility. These planar heterocycles facilitated essential hydrogen-bonding interactions with the NLRP3 NACHT domain but offered limited three-dimensional coverage of adjacent hydrophobic pockets. Their high crystallinity further reduced bioavailability, necessitating scaffold modifications. Computational analyses identified the oxazole’s N,O-donor system as a prime candidate for bioisosteric replacement with saturated heterocycles that could enhance solubility while retaining target engagement.
Urea-based inhibitors (e.g., ridge-shaped diarylureas) demonstrated potent NLRP3 binding but exhibited:
The shift toward 1,4-oxazepanes addressed these limitations by introducing:
Table 1: Scaffold-Hopping Evolution from Oxazoles to Oxazepanes
Scaffold Type | Representative Core | NLRP3 IC₅₀ (µM) | Aqueous Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
Oxazole | 2,4-Diaryloxazole | 0.18 | <1 | 12 |
Urea | Diarylurea | 0.07 | 3 | 22 |
1,4-Oxazepane | N-Methyl-6-carboxamide | 0.09 | 28 | >60 |
Carboxylic acid bioisosteres were explored to overcome the pH-dependent ionization and transporter-mediated efflux of early inhibitors. Acylsulfamides emerged as optimal replacements due to:
In the oxazepane series, installing acylsulfamides at C6 (replacing carboxamide) improved target residence time by 3-fold due to additional hydrogen bonds with Tyr659 and Asn661 of NLRP3. Metabolic stability increased >2-fold in human liver microsomes versus carboxylic acid congeners [4].
Precise positioning of hydrogen-bond acceptors in sulfamide-oxazepanes proved critical for potency. Key findings include:
Table 2: Hydrogen-Bonding Parameters of Oxazepane Bioisosteres
Bioisostere | H-Bond Donors | H-Bond Acceptors | NLRP3 Kd (nM) | Solubility (PBS, µM) |
---|---|---|---|---|
Carboxylic Acid | 1 | 2 | 310 | 12 |
Tetrazole | 1 | 3 | 190 | 85 |
Acylcyanamide | 1 | 2 | 140 | 45 |
Acylsulfamide | 2 | 3 | 49 | 210 |
Molecular dynamics simulations confirmed that acylsulfamide-oxazepanes maintain 85% of hydrogen-bond interactions with NLRP3 over 100 ns trajectories, versus 40–60% for carboxylic acid variants. This persistent binding underlies their >10-fold potency improvement in cell-based IL-1β release assays (EC₅₀ = 35 nM) [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1